molecular formula C14H8BrClF3NO B11231170 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide CAS No. 314025-95-1

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11231170
CAS No.: 314025-95-1
M. Wt: 378.57 g/mol
InChI Key: CNJXSRLKOQWEND-UHFFFAOYSA-N
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Description

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is an organic compound with the molecular formula C14H8BrClF3NO. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including halogenation and amide formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted benzamides .

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is unique due to its specific combination of bromine, chlorine, and trifluoromethyl groups attached to a benzamide structure. This unique combination imparts distinct chemical properties and potential biological activities, making it valuable for various research applications .

Properties

CAS No.

314025-95-1

Molecular Formula

C14H8BrClF3NO

Molecular Weight

378.57 g/mol

IUPAC Name

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C14H8BrClF3NO/c15-10-4-2-1-3-9(10)13(21)20-12-7-8(14(17,18)19)5-6-11(12)16/h1-7H,(H,20,21)

InChI Key

CNJXSRLKOQWEND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br

Origin of Product

United States

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